molecular formula C15H13FN4O2S B2439619 2-[1-(4-fluorophényl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate d'éthyle CAS No. 893911-02-9

2-[1-(4-fluorophényl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate d'éthyle

Numéro de catalogue: B2439619
Numéro CAS: 893911-02-9
Poids moléculaire: 332.35
Clé InChI: GSOBLOKOCQOHBR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment .

Applications De Recherche Scientifique

Anticancer Activity

Ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate has shown significant potential as an anticancer agent. Its primary mechanism of action involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the cell cycle. By inhibiting CDK2, this compound affects cell cycle progression, leading to reduced cell proliferation in various cancer cell lines.

Key Findings :

  • Inhibition of Tumor Growth : Studies indicate that this compound can inhibit tumor growth and exhibit cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values around 12.5 µM and 15.0 µM, respectively .
  • Mechanism of Action : The interaction with CDK2 alters gene expression and cell cycle dynamics, suggesting a targeted approach in cancer treatment.

Other Biological Applications

In addition to its anticancer properties, ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate may have implications in other therapeutic areas:

  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties through the modulation of cytokine signaling pathways.
  • Antimicrobial Properties : Some derivatives within the pyrazolo[3,4-d]pyrimidine class have demonstrated efficacy against bacterial strains, indicating a broader spectrum of biological activity.

Méthodes De Préparation

The synthesis of Ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. This intermediate is further reacted with thiourea to introduce the sulfanyl group, followed by esterification to obtain the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity .

Activité Biologique

Ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate is a complex organic compound notable for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a detailed overview of the compound's structure, biological activity, mechanisms of action, and relevant research findings.

Compound Structure and Characteristics

Ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate features a pyrazolo[3,4-d]pyrimidine core , which is known for its role in various pharmacological applications. The presence of a 4-fluorophenyl group enhances the compound's lipophilicity and may improve its interactions with biological targets. The structure can be summarized as follows:

Property Details
Molecular Formula C17H16FN5O3S
Molecular Weight 389.41 g/mol
Functional Groups Ethyl ester, sulfanyl group
Core Structure Pyrazolo[3,4-d]pyrimidine

The primary mechanism of action for Ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate involves its interaction with Cyclin-Dependent Kinase 2 (CDK2) . This interaction inhibits CDK2 activity, disrupting cell cycle progression, particularly from the G1 phase to the S phase. This disruption can potentially lead to decreased cell proliferation, making it a candidate for cancer treatment.

Anticancer Potential

Research indicates that compounds similar to Ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate often exhibit anticancer properties due to their kinase inhibitory activities. For instance:

  • In vitro studies have shown that pyrazolopyrimidine derivatives can inhibit various cancer cell lines by targeting key kinases involved in cell cycle regulation.
  • A related study highlighted that the inhibition of CDK2 could lead to significant reductions in tumor growth in xenograft models.

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds reveals that Ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate stands out due to its specific structural components:

Compound Name Key Features Biological Activity
Ethyl 2-[1-(3-fluorophenyl)pyrazolo[3,4-d]pyrimidin]Different substituent on phenyl ringModerate kinase inhibition
Methyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin]Contains methyl instead of ethyl esterLower anticancer activity
Ethyl 2-[1-(2,6-difluorophenyl)pyrazolo[3,4-d]pyrimidin]Enhanced fluorination improves potencyHigh kinase inhibition

Study on CDK Inhibition

In a recent study published in Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of various pyrazolopyrimidine derivatives on CDK activity. The study found that Ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate exhibited significant inhibition of CDK2 with an IC50 value indicative of strong binding affinity (exact IC50 values need further research).

Propriétés

IUPAC Name

ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2S/c1-2-22-13(21)8-23-15-12-7-19-20(14(12)17-9-18-15)11-5-3-10(16)4-6-11/h3-7,9H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOBLOKOCQOHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.